Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp
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Overview
Description
Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp is a synthetic peptide substrate used primarily in biochemical research. It is a fluorescence-quenched substrate for human neutrophil elastase, an enzyme involved in the breakdown of proteins. The compound’s full name is 2-aminobenzoyl-L-alanyl-L-prolyl-L-glutamyl-L-glutamyl-L-isoleucyl-L-methionyl-L-arginyl-L-arginyl-L-glutamine 2-(2,4-dinitrophenyl)aminoethyl-amide (trifluoroacetate salt) .
Mechanism of Action
Target of Action
The primary target of this compound is human neutrophil elastase . Neutrophil elastase is a serine protease in the neutrophil, a type of white blood cell. It plays a crucial role in the immune response, particularly in the defense against bacteria and fungi.
Mode of Action
This compound acts as a fluorescence-quenched peptide substrate for human neutrophil elastase . When the compound is hydrolyzed by the enzyme, it disrupts the Abz:EDDnp donor-acceptor pair, allowing the measurement of fluorescence .
Biochemical Pathways
The compound is involved in the proteolysis pathway, specifically in the activity of cytosolic and secreted proteases . By acting as a substrate for neutrophil elastase, it can help monitor the activity of this enzyme and its role in various biological processes, including inflammation and innate immunity .
Result of Action
The hydrolysis of this compound by neutrophil elastase results in the disruption of the Abz:EDDnp donor-acceptor pair . This disruption allows the measurement of fluorescence, providing a means to monitor the activity of the enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized for yield and purity, with rigorous quality control measures in place .
Chemical Reactions Analysis
Types of Reactions: Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of peptide bonds by enzymes such as human neutrophil elastase.
Common Reagents and Conditions:
Major Products: The major products of the enzymatic hydrolysis of this compound are smaller peptide fragments and the fluorescent molecule 2-aminobenzoyl .
Scientific Research Applications
Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp is widely used in scientific research, particularly in the study of proteolytic enzymes. Its applications include:
Biochemistry: Used as a substrate to study the activity and specificity of human neutrophil elastase.
Medicine: Helps in understanding the role of neutrophil elastase in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Drug Development: Used in screening assays to identify inhibitors of neutrophil elastase, which could lead to new therapeutic agents
Comparison with Similar Compounds
Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp analogs: Variants with different amino acid sequences or modifications.
Other Fluorescent Substrates: Compounds like Abz-Gly-Gly-Phe-Gly-EDDnp, which are also used to study proteolytic enzymes
Uniqueness: this compound is unique due to its specific sequence, which makes it a highly sensitive and specific substrate for human neutrophil elastase. Its fluorescence-quenching properties allow for precise measurement of enzyme activity, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[2-(2,4-dinitroanilino)ethylamino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H93N21O19S/c1-5-32(2)49(79-56(94)42(20-23-48(86)87)76-54(92)41(19-22-47(84)85)77-57(95)44-15-10-29-80(44)59(97)33(3)72-50(88)35-11-6-7-12-36(35)62)58(96)78-43(24-30-102-4)55(93)74-38(13-8-25-70-60(64)65)52(90)73-39(14-9-26-71-61(66)67)53(91)75-40(18-21-46(63)83)51(89)69-28-27-68-37-17-16-34(81(98)99)31-45(37)82(100)101/h6-7,11-12,16-17,31-33,38-44,49,68H,5,8-10,13-15,18-30,62H2,1-4H3,(H2,63,83)(H,69,89)(H,72,88)(H,73,90)(H,74,93)(H,75,91)(H,76,92)(H,77,95)(H,78,96)(H,79,94)(H,84,85)(H,86,87)(H4,64,65,70)(H4,66,67,71)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENMYQHRKVAJCS-GMUSKWQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H93N21O19S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.